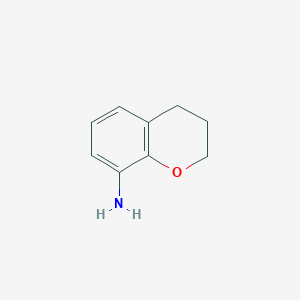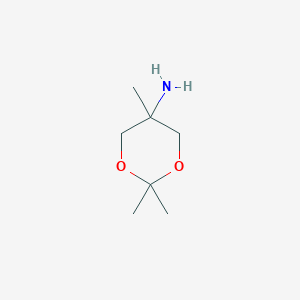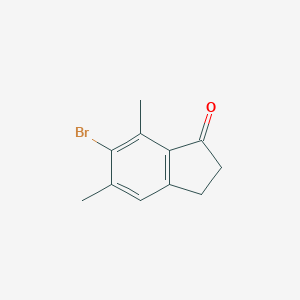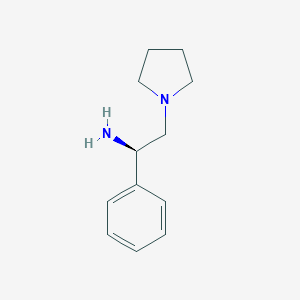
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since been used for various purposes. Phenylpiracetam is known for its ability to improve cognitive function, memory, and learning ability. It is also believed to have neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also enhance the activity of certain receptors in the brain, such as the AMPA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may help to improve cognitive function. It may also increase the production of certain proteins in the brain, which are involved in synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high bioavailability. It has also been shown to have a number of cognitive-enhancing properties, which make it useful for studying cognitive function. However, there are also limitations to using Phenylpiracetam in lab experiments. It is a controlled substance in some countries and may be difficult to obtain. It also has a number of potential side effects, which may make it unsuitable for certain experiments.
Orientations Futures
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use as a treatment for cognitive decline in aging populations. It may also be useful for treating cognitive impairment in certain neurological disorders, such as Alzheimer's disease. Additionally, there is interest in studying the long-term effects of Phenylpiracetam use, as well as its potential for abuse and addiction.
In conclusion, Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It has a number of potential applications in both research and medicine. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Phenylpiracetam can be synthesized from piracetam, which is another nootropic drug. The synthesis involves the addition of a phenyl group to the piracetam molecule. The resulting compound is more potent than piracetam and has a higher bioavailability.
Applications De Recherche Scientifique
Phenylpiracetam has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning ability in both humans and animals. It is also believed to have neuroprotective properties and may help to prevent age-related cognitive decline.
Propriétés
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

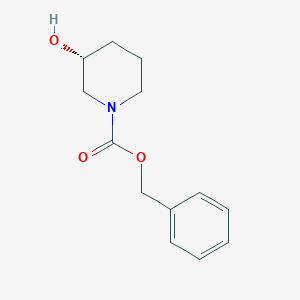


![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)
